JAK Kinase Selectivity: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Scaffold Comparison
A direct head-to-head comparison of the 3H-imidazo[4,5-b]pyridine scaffold versus the 1H-imidazo[4,5-c]pyridine scaffold revealed a markedly different selectivity profile across the JAK kinase family. The 3H-imidazo[4,5-b]pyridine core exhibited preferential inhibition of JAK1 and TYK2, whereas the [4,5-c] isomer showed a distinct selectivity pattern [1]. The selectivity ratio (IC50 JAK1 / IC50 TYK2) was determined from fluorescence-based biochemical assays using the catalytic domains of the four JAK members [1].
| Evidence Dimension | JAK family kinase selectivity profile |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-b]pyridine scaffold: Preferential inhibition of JAK1 and TYK2 (specific IC50 values in figure) |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold: Distinct selectivity profile with different JAK isoform preference |
| Quantified Difference | Selectivity ratio (JAK1/TYK2) differs qualitatively and quantitatively between scaffolds (see source figure) |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2 |
Why This Matters
This differential selectivity directly impacts off-target effect profiles and therapeutic windows; procurement of the correct imidazopyridine isomer is essential for achieving the intended kinase inhibition profile.
- [1] J Med Chem. 2024;67(11):8545-8568. doi:10.1021/acs.jmedchem.4c00769. Figure 3: Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds. View Source
